tert-Butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-Butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C17H21BrN2O3 and its molecular weight is 381.3. The purity is usually 95%.
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Mechanism of Action
Target of Action
Spiro compounds, which include this compound, have been shown to interact with a wide range of receptors .
Mode of Action
It is known that spiro compounds can exhibit a variety of interesting biological activities, such as acting as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .
Action Environment
It is known that the synthesis of the compound involves key steps such as dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . These steps could potentially be influenced by environmental factors such as temperature and pH.
Properties
IUPAC Name |
tert-butyl 4-bromo-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)13-11(18)5-4-6-12(13)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZQTRARZWCPLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3Br)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301111380 | |
Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 4-bromo-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301111380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707580-82-2 | |
Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 4-bromo-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707580-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 4-bromo-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301111380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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